molecular formula C17H13ClN2O3S B2788711 N1-(2-chlorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide CAS No. 2034435-94-2

N1-(2-chlorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

Cat. No. B2788711
CAS RN: 2034435-94-2
M. Wt: 360.81
InChI Key: DIDOGUTYWSZGGL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several interesting substructures, including a chlorophenyl group, a thiophene ring, and a furan ring . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions typical of its substructures. For example, furan rings can participate in a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, furan is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Future Directions

The future directions for research on this compound could include further exploration of its potential therapeutic properties, as well as the development of new synthesis methods and reactions .

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-12-4-1-2-5-13(12)20-17(22)16(21)19-10-11-7-8-14(23-11)15-6-3-9-24-15/h1-9H,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDOGUTYWSZGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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